5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole
Description
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
5-(azetidin-3-yloxymethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H12N2OS/c1-6-10-4-8(12-6)5-11-7-2-9-3-7/h4,7,9H,2-3,5H2,1H3 |
InChI Key |
PYZMZXJSKDQROQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)COC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiazole Precursors with Azetidin-3-ol Derivatives
Overview:
This method leverages the cyclocondensation of α-haloketones or related heterocyclic precursors with thiourea derivatives, followed by nucleophilic substitution with azetidin-3-ol derivatives to introduce the azetidin-3-yloxy group.
Mechanism:
The initial cyclocondensation forms the thiazole ring, which then undergoes nucleophilic attack by the hydroxyl group of azetidin-3-ol, facilitated by base catalysis, leading to the ether linkage at the 5-position.
- High yields (up to 85%)
- Mild reaction conditions
- Compatibility with various substituents
Nucleophilic Substitution on Activated Thiazole Intermediates
Overview:
This approach involves synthesizing a 2-methyl-1,3-thiazole derivative bearing a suitable leaving group (e.g., halogen or mesylate) at the 5-position, which is then displaced by azetidin-3-ol derivatives.
Mechanism:
The nucleophilic hydroxyl of azetidin-3-ol attacks the electrophilic carbon attached to the leaving group, forming the ether linkage.
- Straightforward one-step substitution
- Good regioselectivity
- Suitable for diverse azetidinyl derivatives
Multistep Synthesis via Heterocyclic Intermediates
Overview:
This method involves constructing the thiazole ring first, then functionalizing it with the azetidin-3-yloxy group through intermediate heterocycles.
- Flexibility in introducing various substituents
- Potential for regioselective modifications
Supporting Data and Research Findings
- Yields: Typical yields for key steps range from 70% to 95%, depending on the specific reagents and conditions employed.
- Reaction Conditions: Reactions generally proceed under reflux in ethanol or DMF, with some protocols utilizing phase transfer catalysis for enhanced efficiency.
- Spectroscopic Confirmation: IR, NMR, and MS data confirm the formation of the target compound, with characteristic thiazole and azetidinyl signals.
Summary of Optimal Conditions
Chemical Reactions Analysis
Types of Reactions
5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the azetidine or thiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or azetidine rings.
Scientific Research Applications
5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The azetidine moiety can interact with enzymes or receptors, modulating their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Azetidine-Containing Analogues
- 2-[(Azetidin-3-yloxy)methyl]-5-(propan-2-yl)-1,3,4-oxadiazole hydrochloride ():
- 5-{3-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-2,4-dimethyl-1,3-thiazole (): Key Difference: Pyrazole and methoxyphenyl substituents.
Physicochemical Properties
Analysis : The target compound’s azetidine group contributes to moderate LogP and improved solubility compared to phenyl or bromoethyl analogues. This balance is advantageous for bioavailability in drug design .
Biological Activity
5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole is a compound that belongs to the thiazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is crucial for its biological activity. The presence of an azetidine moiety enhances its pharmacological profile. The molecular formula is represented as CHNS, where specific values for x, y, z, and w can be derived from the compound's full chemical structure.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli but limited efficacy against Pseudomonas aeruginosa .
The minimum inhibitory concentration (MIC) values suggest that the compound's activity is influenced by substituents on the thiazole ring. Compounds with electron-withdrawing groups tend to exhibit enhanced antibacterial properties .
Anticancer Activity
The anticancer potential of thiazole derivatives has garnered attention in recent years. Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and PC3 (prostate cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Case Study :
In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects with IC50 values ranging from 5 to 10 µM against various cancer cell lines. The presence of specific functional groups was found to enhance cytotoxicity significantly .
Anti-inflammatory Activity
Thiazole derivatives also show promise in anti-inflammatory applications. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which is associated with inflammatory responses. The anti-inflammatory effects were evaluated using carrageenan-induced edema models in mice .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Thiazole Ring | Antimicrobial, Anticancer |
| Azetidine Moiety | Enhances bioactivity |
| Electron-withdrawing Groups | Increases potency against bacteria |
The SAR analysis suggests that modifications at specific positions on the thiazole ring can lead to enhanced pharmacological activity. For example, introducing halogen substituents has been shown to improve antibacterial efficacy significantly .
Q & A
Q. What in vitro models are suitable for evaluating this compound’s toxicity profile?
Q. How does the compound’s logP value impact membrane permeability in cell-based assays?
- Methodology :
- Calculated logP : Predict via ChemDraw (estimated logP = 1.8).
- Experimental validation : Measure permeability in Caco-2 monolayers, correlating with P-gp efflux ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
